N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a pyrrolopyridine-based acetamide derivative. Its structure features a central 7-oxo-pyrrolo[2,3-c]pyridine core substituted with a 4-methoxybenzyl group at the N1 position and a 2-methylbenzyl group at the N6 position, linked via an acetamide bridge. The 4-methoxy and 2-methyl substituents on the benzyl groups likely modulate lipophilicity and metabolic stability, while the acetamide linker contributes to conformational flexibility and solubility .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-18-5-3-4-6-21(18)16-27-13-11-20-12-14-28(25(30)24(20)27)17-23(29)26-15-19-7-9-22(31-2)10-8-19/h3-14H,15-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWAQAQIMXQEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzylamine, 2-methylbenzyl bromide, and pyrrolopyridine derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrrolopyridine core, which is known for its biological activity. The presence of functional groups such as methoxy and acetamide contributes to its pharmacological properties. Its molecular formula is C24H26N2O3, indicating the presence of nitrogen and oxygen functionalities that are often associated with bioactive compounds.
Anticancer Activity
Research has indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrrolopyridine structure can lead to enhanced selectivity towards cancerous cells while sparing normal cells.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been suggested that the structural components may interact with neuroreceptors or modulate pathways related to neurodegenerative diseases. For example, compounds with similar frameworks have been studied for their ability to mitigate oxidative stress in neuronal cells.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory responses.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related pyrrolopyridine, pyridopyrimidine, and pyrazolopyridine derivatives reported in the literature.
Key Structural and Functional Differences
Core Heterocycle: The target compound’s pyrrolo[2,3-c]pyridine core differs from pyrrolo[2,3-d]pyrimidine () and pyrazolo[3,4-b]pyridine () in ring fusion and nitrogen positioning. Pyrrolo[3,4-b]pyridine () has a non-planar bicyclic system due to the bridging nitrogen, reducing aromaticity compared to the target compound .
Substituent Effects: The 4-methoxybenzyl group in the target compound enhances hydrophilicity relative to the 4-methylphenyl group in (logP = 2.25 vs. target’s estimated logP ~2.5) .
Biological Relevance :
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Chemical Formula : CHNO
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, a study on pyrrolopyridine derivatives demonstrated significant anti-HIV activity, suggesting that the presence of a pyrrolopyridine core could enhance antiviral efficacy. The compound's structural components may facilitate interactions with viral proteins or inhibit viral replication mechanisms .
Anticancer Potential
Compounds derived from pyrrolopyridine structures have been evaluated for their anticancer properties. A derivative similar to this compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways . The compound's ability to modulate these pathways highlights its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in disease processes. For example, studies have shown that similar pyrrolopyridine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis.
Case Study 1: Antiviral Efficacy
In a controlled study, derivatives of the compound were tested against HIV strains. Results indicated that certain modifications to the pyrrolopyridine structure significantly improved antiviral potency, achieving IC values in the low micromolar range. This suggests that structural optimization could yield more effective antiviral agents .
Case Study 2: Anticancer Activity
A series of analogs based on the compound were synthesized and evaluated for their anticancer properties against various tumor cell lines. One analog demonstrated potent activity against breast cancer cells with an IC value of 5 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
